

A Technical Guide to 5-Methoxypyrimidine-2-carbonitrile: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **5-Methoxypyrimidine-2-carbonitrile**

Cat. No.: **B2589514**

[Get Quote](#)

Abstract

This technical guide provides a comprehensive overview of **5-Methoxypyrimidine-2-carbonitrile**, a key heterocyclic building block in modern medicinal chemistry. We will delve into its fundamental molecular and structural characteristics, outline its physicochemical properties, and discuss its synthesis and characterization. Furthermore, this guide will explore its significant role as a molecular scaffold and synthetic intermediate in the development of novel therapeutic agents. The content herein is curated for researchers, chemists, and professionals in the field of drug discovery and development, offering both foundational knowledge and practical insights.

Introduction: The Significance of the Pyrimidine Scaffold

The pyrimidine ring system is a cornerstone of medicinal chemistry and chemical biology, recognized as a "privileged structure" for its prevalence in a multitude of biologically active compounds, including the nucleobases cytosine, thymine, and uracil.^{[1][2]} The strategic functionalization of this scaffold allows for the fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties to achieve desired therapeutic effects.^[1] This has led to the development of numerous pyrimidine-based drugs with applications as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.^{[2][3]}

5-Methoxypyrimidine-2-carbonitrile (CAS No: 87362-32-1) has emerged as a valuable intermediate in this field.^[1] Its unique substitution pattern—a methoxy group at the 5-position and a nitrile group at the 2-position—imparts specific reactivity and structural attributes that are highly advantageous for the synthesis of complex molecular architectures. This guide serves to consolidate the technical information available on this compound, providing a foundational resource for its application in research and development.

Molecular Structure and Physicochemical Properties

A thorough understanding of a molecule's structure and inherent properties is paramount for its effective application in synthesis and drug design.

Chemical Formula and Structural Elucidation

The molecular identity of **5-Methoxypyrimidine-2-carbonitrile** is defined by its constituent atoms and their arrangement.

- Molecular Formula: C₆H₅N₃O^[4]^[5]
- Molecular Weight: 135.12 g/mol ^[4]^[5]
- IUPAC Name: **5-methoxypyrimidine-2-carbonitrile**
- CAS Number: 87362-32-1^[1]

The structure consists of a pyrimidine ring, which is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. A methoxy group (-OCH₃) is attached to carbon 5, and a nitrile group (-C≡N) is attached to carbon 2.

Key Structural Identifiers:

- SMILES: COc1cncnc1C#N
- InChI: InChI=1S/C6H5N3O/c1-10-5-3-7-4(2-8)9-6-5

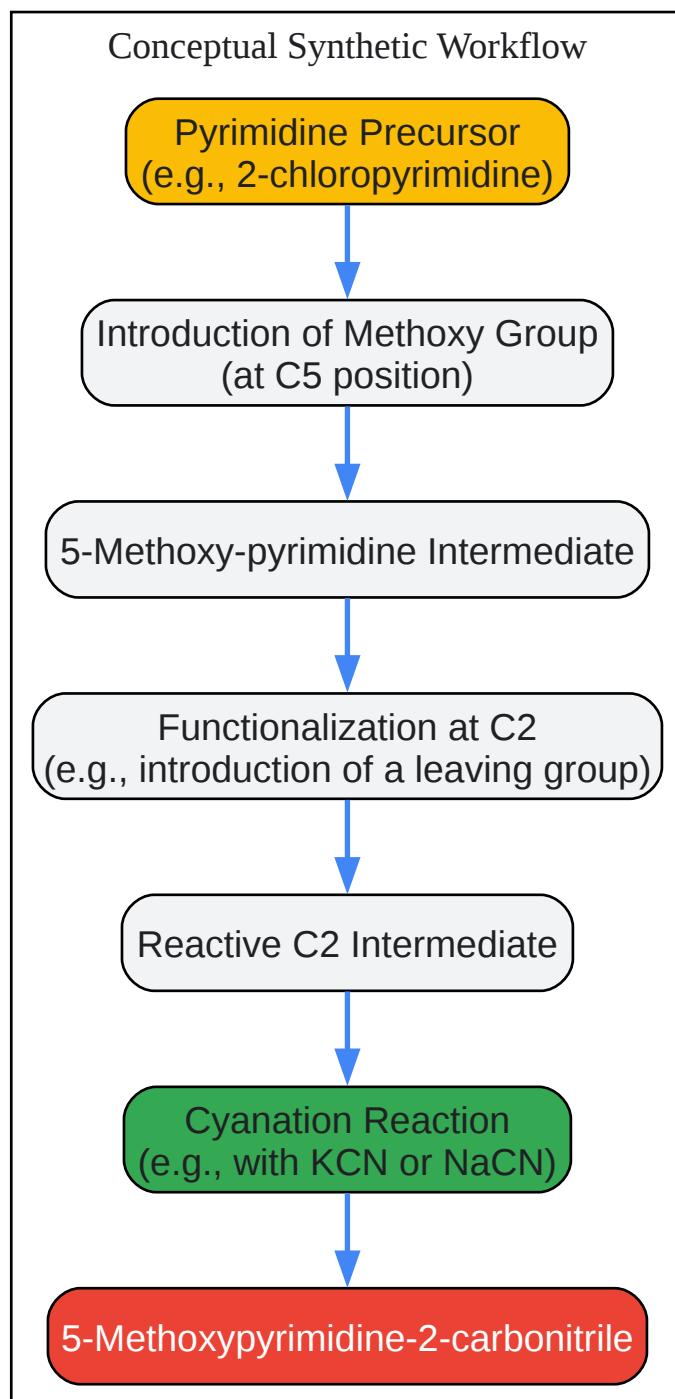
Physicochemical Data Summary

Quantitative data on the physicochemical properties of a compound are critical for predicting its behavior in various chemical and biological systems, influencing factors such as solubility, absorption, and reactivity.

Property	Value	Source
Molecular Formula	C ₆ H ₅ N ₃ O	[4] [5]
Molecular Weight	135.12 g/mol	[4] [5]
Appearance	White to off-white solid/powder	[6] [7]
Melting Point	Data not widely available; related pyrimidines have high melting points (>220 °C)	[8]
Solubility	Expected to be soluble in polar organic solvents like DMSO and DMF	[6] [9]
pKa	Estimated based on related pyrimidine structures	[6]

Note: Experimental data for this specific compound is not extensively published. The provided information is based on data from closely related analogues and predictive models.

Synthesis and Characterization


The accessibility of **5-Methoxypyrimidine-2-carbonitrile** is dependent on robust synthetic and purification methodologies.

General Synthetic Approach

The synthesis of substituted pyrimidine-2-carbonitriles often involves multi-step pathways starting from more common pyrimidine precursors. A general strategy involves the nucleophilic displacement of a suitable leaving group (e.g., a halogen or a sulfone) at the 2-position of the pyrimidine ring with a cyanide source.[\[10\]](#)

For instance, a synthetic route could be adapted from methods used for similar structures, such as the conversion of a 2-(methylthio)pyrimidine derivative.[10][11] The process typically involves oxidation of the methylthio group to a more reactive sulfone, followed by displacement with a cyanide salt like KCN.[10] The methoxy group at the 5-position would be introduced earlier in the synthesis.

Below is a conceptual workflow for the synthesis of a functionalized pyrimidine carbonitrile.

[Click to download full resolution via product page](#)

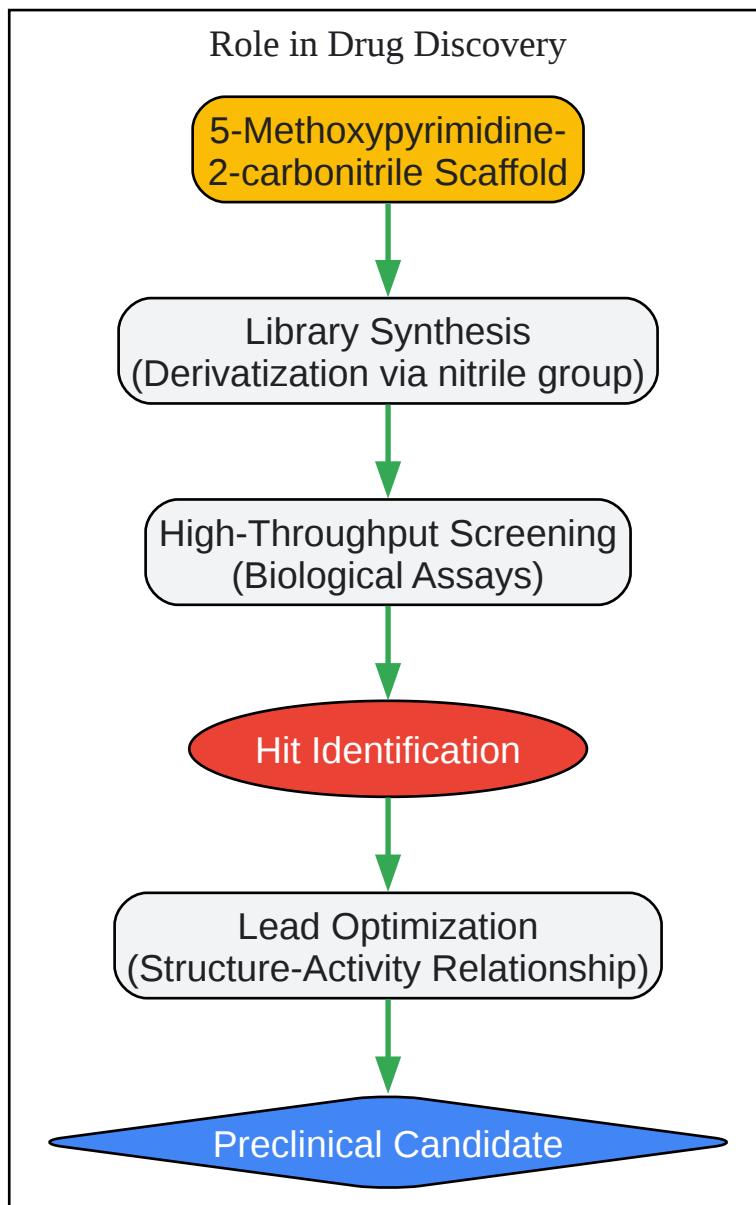
Caption: Conceptual workflow for the synthesis of **5-Methoxypyrimidine-2-carbonitrile**.

Spectroscopic Characterization

Structural confirmation of the synthesized compound relies on standard spectroscopic techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: Would show characteristic signals for the methoxy protons (a singlet around 3.8-4.0 ppm) and the aromatic protons on the pyrimidine ring.
 - ^{13}C NMR: Would display distinct resonances for the nitrile carbon ($\text{C}\equiv\text{N}$), the methoxy carbon, and the carbons of the pyrimidine ring.
- Infrared (IR) Spectroscopy: A strong, sharp absorption band is expected in the range of $2220\text{-}2240\text{ cm}^{-1}$ corresponding to the $\text{C}\equiv\text{N}$ stretching vibration of the nitrile group.[12] Additional characteristic peaks would confirm the presence of the C-O-C ether linkage and the aromatic ring.
- Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M^+) corresponding to the molecular weight of the compound (135.12).

Applications in Medicinal Chemistry and Drug Development


The true value of **5-Methoxypyrimidine-2-carbonitrile** lies in its utility as a versatile building block for creating more complex molecules with therapeutic potential. Pyrimidine-5-carbonitrile derivatives have been investigated for a range of biological activities, including anticancer and antimicrobial effects.[11][12]

Role as a Key Intermediate

The nitrile group is a particularly useful functional handle. It can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or used to construct other heterocyclic rings (e.g., tetrazoles), providing a gateway to a diverse array of chemical derivatives. The methoxy group, an electron-donating group, modulates the electronic properties of the pyrimidine ring, influencing its reactivity and interaction with biological targets.

Drug Discovery Workflow Integration

5-Methoxypyrimidine-2-carbonitrile serves as a starting scaffold in the drug discovery pipeline. Libraries of derivatives can be synthesized and screened for activity against specific biological targets, such as protein kinases, which are often implicated in diseases like cancer.

[Click to download full resolution via product page](#)

Caption: Integration of **5-Methoxypyrimidine-2-carbonitrile** into a drug discovery workflow.

Safety, Handling, and Storage

As with all laboratory chemicals, proper safety protocols must be followed when handling **5-Methoxypyrimidine-2-carbonitrile**.

- Handling: Use in a well-ventilated area or a fume hood.[13][14][15] Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.[13][14] Avoid inhalation of dust and contact with skin and eyes.[13][16] Wash hands thoroughly after handling.[13][14][15]
- Hazards: While specific toxicology data is limited, related nitrile and pyrimidine compounds can be irritants to the skin, eyes, and respiratory system.[13][14]
- Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents, acids, and bases.[14][16]

Conclusion

5-Methoxypyrimidine-2-carbonitrile is a strategically important heterocyclic compound with significant potential in synthetic and medicinal chemistry. Its defined molecular structure and the versatile reactivity of its functional groups make it an attractive starting point for the development of novel, biologically active molecules. This guide has provided a foundational understanding of its structure, properties, synthesis, and applications, intended to support and facilitate further research and innovation in the field of drug discovery.

References

- USP SDS US - CymitQuimica. (2013). Safety Data Sheet.
- Fisher Scientific. (2011). SAFETY DATA SHEET.
- TCI Chemicals. (2024). SAFETY DATA SHEET.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
- Eweas, A. F., et al. (2014). Design, synthesis, molecular docking of new thiopyrimidine-5-carbonitrile derivatives and their cytotoxic activity against HepG2 cell line. *Journal of Applied Pharmaceutical Science*, 4(12), 102-111.
- USP Store. (n.d.). 5-Methoxyuracil (25 mg) (5-Methoxypyrimidine-2,4(1H,3H)-dione).
- NIH. (n.d.). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers.
- PubChem. (n.d.). 5-Methoxyuracil.

- Guidechem. (n.d.). 5-Methoxyuracil 6623-81-0 wiki.
- MedCrave online. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents.
- Biosynth. (n.d.). 5-Methoxyuracil.
- Benchchem. (n.d.). Physicochemical Properties of 5-Methoxy-2-methylthiopyrimidine: A Technical Guide.
- LGC Standards. (n.d.). 5-Methoxypyrimidine-2,4(1H,3H)-dione (5-Methoxyuracil).
- BLD Pharm. (n.d.). 6623-81-0|2,4-Dihydroxy-5-methoxypyrimidine.
- Naarini Molbio Pharma. (n.d.). 5-Methoxyuracil.
- ChemicalBook. (n.d.). **5-methoxypyrimidine-2-carbonitrile** CAS#.
- Benchchem. (n.d.). **5-Methoxypyrimidine-2-carbonitrile** | 87362-32-1.
- ChemicalBook. (n.d.). 6623-81-0(5-Methoxy-2,4-pyrimidinediol).
- Fisher Scientific. (n.d.). 2,4-Dihydroxy-5-methoxypyrimidine 98.0+%, TCI America™.
- TCI Deutschland GmbH. (n.d.). 2,4-Dihydroxy-5-methoxypyrimidine.
- ChemicalBook. (n.d.). 5-Methoxy-2,4-pyrimidinediol | 6623-81-0.
- Benchchem. (n.d.). Application Notes and Protocols for 4-Methoxypyrimidin-5-ol in Medicinal Chemistry.
- ResearchGate. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine.
- Appretech Scientific Limited. (n.d.). 2-Methoxypyrimidine-5-carbonitrile.
- IJPPR. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review.
- ResearchGate. (n.d.). Synthesis and in vitro antitumoral activity of new hydrazinopyrimidine-5-carbonitrile derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. [5-methoxypyrimidine-2-carbonitrile CAS#: \[chemicalbook.com\]](http://chemicalbook.com)

- 5. appretech.com [appretech.com]
- 6. Page loading... [guidechem.com]
- 7. 2,4-Dihydroxy-5-methoxypyrimidine | 6623-81-0 | TCI Deutschland GmbH [tcichemicals.com]
- 8. Naarini Molbio Pharma [naarini.com]
- 9. medcraveonline.com [medcraveonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. japsonline.com [japsonline.com]
- 13. static.cymitquimica.com [static.cymitquimica.com]
- 14. fishersci.com [fishersci.com]
- 15. tcichemicals.com [tcichemicals.com]
- 16. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [A Technical Guide to 5-Methoxypyrimidine-2-carbonitrile: Structure, Properties, and Applications]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2589514#5-methoxypyrimidine-2-carbonitrile-molecular-structure-and-formula>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com